molecular formula C17H20FN3O2 B5408764 N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5408764
M. Wt: 317.36 g/mol
InChI Key: SYPMLWKAUCIXRI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the piperazine ring with furan-2-ylmethyl halides in the presence of a base.

    Acylation with 2-Fluorophenylacetic Acid: The final step is the acylation of the piperazine derivative with 2-fluorophenylacetic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
  • N-(2-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
  • N-(2-methylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

Uniqueness

N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-15-5-1-2-6-16(15)19-17(22)13-21-9-7-20(8-10-21)12-14-4-3-11-23-14/h1-6,11H,7-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPMLWKAUCIXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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